Indole imidazoline

Description

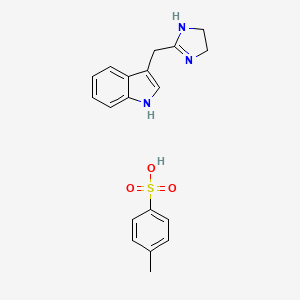

Structure

2D Structure

Properties

CAS No. |

36596-94-8 |

|---|---|

Molecular Formula |

C19H21N3O3S |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1H-indole;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C12H13N3.C7H8O3S/c1-2-4-11-10(3-1)9(8-15-11)7-12-13-5-6-14-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,8,15H,5-7H2,(H,13,14);2-5H,1H3,(H,8,9,10) |

InChI Key |

HKOMTKMXEJUHFO-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN=C(N1)CC2=CNC3=CC=CC=C32 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN=C(N1)CC2=CNC3=CC=CC=C32 |

Other CAS No. |

36596-94-8 |

Related CAS |

74038-85-0 (hydrochloride) |

Synonyms |

3-((2-imidazolin-2-yl)methyl)indole indole imidazoline indole imidazoline hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies for Indole Imidazolines

Classical Approaches to Imidazoline (B1206853) Ring Formation in Indole (B1671886) Imidazoline Synthesis

Traditional synthetic routes to indole imidazolines primarily involve the construction of the imidazoline ring from a starting material that already contains the indole core. These methods are foundational and often rely on well-established condensation and cyclization reactions.

Cyclization Reactions via Amidine Intermediates

A well-established method for forming the 2-imidazoline ring involves the cyclization of an amidine intermediate. This process typically begins with an indole nitrile, such as indole-3-carbonitrile. The nitrile is first converted into a more reactive intermediate, which is then cyclized with a diamine.

The Pinner reaction is a key step in this sequence. wikipedia.orgorganic-chemistry.org It involves the acid-catalyzed reaction of a nitrile with an alcohol (e.g., anhydrous ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. This reaction forms a stable imino ester hydrochloride, commonly known as a Pinner salt. wikipedia.orggoogle.com This salt is then treated with a 1,2-diamine, such as ethylenediamine (B42938), which displaces the alcohol portion of the imino ester to form an N,N'-disubstituted amidine intermediate. Subsequent intramolecular cyclization of this amidine, often promoted by heating, results in the formation of the 2-imidazoline ring, yielding the final indole imidazoline product.

Table 1: Pinner Reaction for Amidine Intermediate Formation

| Step | Reactants | Reagents | Intermediate/Product | Key Features |

|---|---|---|---|---|

| 1. Imino Ester Formation | Indole-3-carbonitrile, Anhydrous Ethanol (B145695) | Anhydrous HCl (gas) | Indole-3-carboximidate hydrochloride (Pinner Salt) | Acid-catalyzed addition of alcohol to the nitrile. wikipedia.org |

| 2. Amidine Formation | Pinner Salt, Ethylenediamine | - | N-(2-aminoethyl)indole-3-carboximidamide | Nucleophilic substitution by the diamine. |

| 3. Cyclization | Amidine Intermediate | Heat | 2-(1H-indol-3-yl)-4,5-dihydro-1H-imidazole | Intramolecular condensation to form the imidazoline ring. |

Condensation Reactions with 1,2-Diamines and Carboxylic Acid Derivatives

A more direct classical approach involves the condensation of an indole carboxylic acid derivative with a 1,2-diamine. google.comresearchgate.net This method is widely used for the synthesis of 2-substituted imidazolines from various carboxylic acids. researchgate.net In the context of indole imidazolines, the starting material is typically an indole-2- or indole-3-carboxylic acid, or one of its activated forms like an ester or acyl chloride.

The direct condensation of the carboxylic acid with a diamine, such as ethylenediamine, requires high temperatures (190-220 °C) and often the removal of water to drive the reaction to completion. google.com The reaction proceeds through the formation of an intermediate N-acylated diamine, which then undergoes intramolecular cyclization and dehydration to yield the imidazoline ring. google.com To achieve milder reaction conditions, the carboxylic acid can be activated. For instance, converting the indole carboxylic acid to its corresponding ester (e.g., a methyl or ethyl ester) facilitates the reaction with the diamine under less harsh conditions.

Strategies for Indole Moiety Introduction into Imidazoline Precursors

Modern synthetic chemistry has introduced powerful transition metal-catalyzed reactions that offer alternative and often more flexible routes to complex molecules like indole imidazolines. These strategies can involve building the indole ring onto an existing imidazoline scaffold or directly coupling the two pre-formed heterocycles.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of heterocyclic rings like indoles. organic-chemistry.org Several palladium-catalyzed intramolecular cyclization strategies can be adapted for the synthesis of indole imidazolines. google.combeilstein-journals.org

One prominent method is the Heck-type cyclization. This approach could start with a precursor such as an N-allyl-2-haloaniline that is substituted with an imidazoline ring. In the presence of a palladium catalyst, an intramolecular C-C bond formation occurs between the aniline (B41778) ring and the allyl group, constructing the five-membered ring of the indole. beilstein-journals.org

Another powerful strategy involves the cyclization of 2-alkynylanilines. google.comorganic-chemistry.org An imidazoline-substituted 2-alkynylaniline can undergo intramolecular cyclization catalyzed by a palladium complex, such as palladium acetate, to form the C2-C3 bond of the indole ring. These reactions are versatile and allow for the synthesis of a wide variety of substituted indoles. google.com Furthermore, palladium-catalyzed multicomponent reactions have been developed for the synthesis of imidazolines themselves, offering a modular approach where an indole-containing starting material could potentially be incorporated. researchgate.net

Table 2: Selected Palladium-Catalyzed Indole Syntheses Applicable to Indole Imidazolines

| Reaction Type | Typical Precursor Structure | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Intramolecular Heck Cyclization | Imidazoline-substituted N-allyl-2-haloaniline | Pd(II)-PEG | C-C (Indole Ring) | beilstein-journals.org |

| Alkyne-Imine Cyclization | Imidazoline-substituted 2-(1-alkynyl)-N-alkylideneaniline | Pd(OAc)₂, P(n-Bu)₃ | C2-C3 (Indole Ring) | google.com |

| Sonogashira Coupling/Cyclization | Imidazoline-substituted N-tosyl-2-iodoaniline and a terminal alkyne | 10% Pd/C, PPh₃, ZnCl₂ | C2-C3 (Indole Ring) | organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions (e.g., Rhodium, Nickel)

Besides palladium, other transition metals like rhodium and nickel are effective catalysts for constructing indole and indoline (B122111) scaffolds, which are precursors to indoles. nih.govnih.govnih.govmdpi.com

Rhodium(III)-catalyzed reactions, for instance, can achieve the synthesis of indoles through C-H activation and annulation of N-alkyl anilines with internal alkynes at room temperature. researchgate.netnih.gov A substrate bearing an imidazoline moiety on the N-alkyl group or the aniline ring could be envisioned to undergo such a transformation to yield the target this compound. Diastereoselective synthesis of indolines has also been achieved using rhodium catalysis with ortho-vinylanilines as starting materials, which can then be oxidized to the corresponding indoles. nih.gov

Nickel catalysis offers complementary reactivity. nih.govnih.gov For example, nickel-catalyzed intramolecular coupling between an imine and an alkene has been used to construct tricyclic indole systems. nih.gov A similar strategy could be employed where one of the reacting partners contains a pre-formed imidazoline ring. Nickel/photoredox dual catalysis has also been developed for the synthesis of indolines from 2-iodoanilines and alkenes, showcasing the ability of nickel to mediate challenging C-N bond formations. nih.gov

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization represent a highly atom-economical and efficient approach in modern synthesis. This strategy avoids the need for pre-functionalized starting materials (like halides or triflates) and instead directly converts a C-H bond into a C-C or C-heteroatom bond. The indole ring possesses several C-H bonds that can be selectively functionalized using transition metal catalysts. wikipedia.org

This approach is particularly powerful for directly coupling an imidazoline ring to an indole core. For example, a palladium-catalyzed C-H activation at the C2 or C3 position of an indole could be coupled with an imidazoline derivative bearing a suitable leaving group. Conversely, C-H activation of an existing imidazoline ring could be used to couple it with an indole partner. Rhodium and iridium catalysts are also widely used for indole C-H functionalization. researchgate.netnih.gov These methods allow for the site-selective introduction of functional groups, providing a direct route to complex indole derivatives from simple precursors. The development of specific directing groups can steer the functionalization to less reactive positions on the indole's benzene (B151609) ring (C4-C7), offering even greater synthetic flexibility.

Direct Functionalization of Pre-formed Indole-Imidazoline Cores

The direct modification of a pre-existing indole-imidazoline scaffold offers an efficient route to novel derivatives, bypassing the need for de novo ring construction. This approach allows for the late-stage introduction of various functional groups, enabling the rapid generation of compound libraries for further investigation. Methodologies for this functionalization primarily target the electron-rich indole nucleus.

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring system is inherently rich in electrons, making it susceptible to electrophilic aromatic substitution. The pyrrole (B145914) moiety of the indole is significantly more reactive than the benzene ring. Theoretical and experimental studies have consistently shown that the C3 position of the indole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate (the sigma complex or Wheland intermediate) formed during the substitution process without disrupting the aromaticity of the benzene ring.

Common electrophilic substitution reactions applicable to the indole ring of an indole-imidazoline core include:

Halogenation: The introduction of halogen atoms (e.g., Br, Cl, I) can be achieved using various halogenating agents. These reactions often proceed under mild conditions due to the high reactivity of the indole nucleus.

Nitration: Nitration can be performed using reagents like nitric acid in acetic anhydride. The conditions must be carefully controlled to avoid oxidation and polymerization side reactions.

Sulfonation: Sulfonation is typically carried out with a sulfur trioxide-pyridine complex to prevent the harsh conditions of traditional sulfonation methods that can lead to degradation of the indole ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are pivotal methods for forming new carbon-carbon bonds at the C3 position. These reactions involve the use of alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst. However, the high reactivity of indoles can sometimes lead to polyalkylation and other side reactions, necessitating careful optimization of reaction conditions. For instance, the Friedel-Crafts acylation of indoles with acyl chlorides can be efficiently catalyzed by zinc oxide in an ionic liquid medium, yielding 3-acylindoles in good to high yields under mild conditions.

Should the C3 position of the indole ring be occupied, electrophilic substitution can be directed to the C2 position. The reactivity of the indole ring in these reactions is estimated to be many orders of magnitude greater than that of benzene.

Annulation Studies for Novel Ring Systems

Annulation reactions involving the pre-formed indole-imidazoline core provide a powerful strategy for constructing novel polycyclic and fused heterocyclic systems. These reactions build new rings onto the existing framework, leading to significant increases in molecular complexity and the generation of unique chemical scaffolds.

One prominent approach involves transition metal-catalyzed C-H activation and subsequent annulation. For example, palladium-catalyzed annulation of imidazo[1,2-a]pyridines with N-methyl indoles has been shown to yield conjugated imidazopyridine-fused indole derivatives. This transformation proceeds via a double C-H bond activation mechanism.

Acid-catalyzed condensation reactions also serve as a valuable tool for annulation. The condensation of tryptophan derivatives (containing the indole moiety) with α-amino aldehydes can lead to the formation of complex indole-based ring systems. For instance, this approach has been used to synthesize compounds containing a tetrahydro-β-carboline system and a novel octahydropyrrolo[3',2':3,4]pyrrolo[2,3-b]indole system. These reactions often proceed through the formation of an N-acyliminium ion intermediate, followed by an intramolecular cyclization, such as the Pictet-Spengler reaction.

Furthermore, dearomative annulation reactions have emerged as a sophisticated strategy to construct tricyclic indolines from indole precursors. For example, the catalytic asymmetric dearomative [3+2] annulation of indoles with donor-acceptor aminocyclopropanes can be used to build complex tricyclic indoline scaffolds containing cyclopentamine (B94703) moieties.

Stereoselective Synthesis of Chiral Indole Imidazolines

The synthesis of enantiomerically pure chiral indole imidazolines is of significant interest due to the often distinct biological activities of different stereoisomers. Several strategies have been developed to control the stereochemical outcome of reactions that form these complex molecules.

Asymmetric Catalysis in Indole-Imidazoline Construction

Asymmetric catalysis is a highly efficient method for the synthesis of chiral compounds, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of indole-imidazoline synthesis, this often involves the use of chiral metal complexes or organocatalysts to control the stereochemistry of key bond-forming steps, such as the Friedel-Crafts reaction.

Chiral ligands play a crucial role in metal-catalyzed asymmetric reactions. A variety of chiral ligands, including those with imidazoline moieties, have been developed and successfully applied. For instance, novel C2-symmetric chiral ligands of 2,5-bis(imidazolinyl)thiophene have been synthesized and used in copper(II)-catalyzed asymmetric Friedel-Crafts alkylations of indoles with β-nitroolefins. Similarly, chiral bis(imidazolidine)pyridine ligands in complex with Ni(OTf)₂ have been effective in the Friedel-Crafts reaction between 2-vinylindoles and nitroalkenes. Another study reported the use of a chiral imidazoline-aminophenol-Cu complex for the asymmetric Friedel-Crafts reaction of N-heterocycles and nitroalkenes.

The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity. The following table summarizes selected examples of asymmetric catalysis in reactions involving the indole nucleus, which are foundational for the construction of chiral indole imidazolines.

| Catalyst System | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cu(OTf)₂ / 2,5-bis(oxazolinyl)thiophene | Friedel-Crafts Alkylation | Indole and trans-β-nitrostyrene derivatives | Up to 76 | Up to 81 |

| Ni(OTf)₂ / bis(imidazolidine)pyridine | Friedel-Crafts Reaction | 2-Vinylindoles and nitroalkenes | Up to 90 | Up to 85 |

| Chiral Spiro-Phosphoric Acid (SPA) | Friedel-Crafts Conjugate Addition | Indoles and 4-chromanone-derived enones | Excellent | Up to 98 |

| Cinchona Alkaloid | Friedel-Crafts Alkylation | Indoles and Imines | 83–99 | 89–97 |

| Imidazoline-aminophenol-Cu complex | Friedel-Crafts Reaction | Pyrrole and nitroalkenes | - | Up to 92 |

Chiral Auxiliary-Based Approaches

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. This method involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The steric and electronic properties of the auxiliary then direct the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

A variety of chiral auxiliaries have been developed and are commercially available, derived from natural sources such as amino acids, terpenes, and alkaloids. Well-known examples include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine.

In the synthesis of chiral indole-containing structures, chiral auxiliaries can be employed to control the stereochemistry of bond formations. For example, a diastereoselective synthesis of precursors to β²-tryptophan analogues has been reported. This involved the Cu(OTf)₂ catalyzed reaction of indoles with a 3-nitroacrylate (B1257834) derivative bearing a substituted pyrrolidinone chiral auxiliary. Although this specific example yielded modest diastereoselectivity and the final product required careful handling to avoid racemization, it demonstrates the application of the chiral auxiliary principle to reactions involving the indole nucleus. The development of more efficient chiral auxiliaries specifically for the synthesis of indole imidazolines remains an area of active research.

Resolution Techniques for Enantiomeric Purity

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of a chiral this compound, a resolution step is necessary to isolate the individual enantiomers. Chiral resolution is the process of separating a racemate into its component enantiomers.

One of the most powerful and widely used techniques for both analytical and preparative-scale enantiomeric separation is chiral high-performance liquid chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation.

Commonly used CSPs are based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives (e.g., Chiralcel® and Chiralpak® columns). The separation efficiency and resolution depend on several factors, including:

The nature of the chiral stationary phase.

The composition of the mobile phase (e.g., the type and ratio of organic modifiers like ethanol or acetonitrile).

The presence of additives or buffers in the mobile phase.

Temperature.

Another classical resolution method is the formation of diastereomeric salts. This involves reacting the racemic mixture (if it contains an acidic or basic functional group) with an enantiomerically pure chiral resolving agent (a chiral acid or base). The resulting diastereomeric salts often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. In the context of this compound synthesis, this involves the development of processes that minimize waste, reduce energy consumption, and avoid the use of hazardous solvents. Key approaches include performing reactions under solvent-free conditions and utilizing microwave irradiation to accelerate reaction rates.

Solvent-Free Reaction Conditions

Solvent-free synthesis, often referred to as solid-state or neat reaction, is a cornerstone of green chemistry that eliminates the need for volatile organic solvents, thereby reducing pollution, cost, and purification efforts. For imidazoline synthesis, this often involves the direct grinding of reactants, sometimes with a catalytic amount of a solid catalyst.

One effective solvent-free method for the synthesis of imidazolines involves the reaction of 1,2-diamines with aldehydes using potassium ferrocyanide (K4[Fe(CN)6]) as an inexpensive and eco-friendly catalyst. acgpubs.orgresearchgate.net The reaction is typically carried out by grinding the mixture of the diamine, aldehyde, and catalyst in a mortar and pestle at room temperature. researchgate.net This process is characterized by very short reaction times (often less than two minutes), high yields, and a simple work-up procedure that involves washing the crude product with water. researchgate.net The mechanism is believed to involve the catalyst increasing the electrophilic character of the aldehydic carbon, facilitating the nucleophilic attack by the diamine, followed by cyclization and oxidation to yield the desired imidazoline. acgpubs.org This methodology represents a rapid, energy-efficient, and high-yielding protocol for synthesizing biologically active imidazolines. researchgate.net

Table 1: Examples of Solvent-Free Imidazoline Synthesis Using K4[Fe(CN)6] Data derived from research on general imidazoline synthesis applicable to indole-containing precursors.

| Aldehyde Reactant | Diamine Reactant | Catalyst | Reaction Time | Yield (%) |

| Benzaldehyde | Ethylenediamine | K4[Fe(CN)6] (10 mol%) | < 2 min | 95% |

| 4-Chlorobenzaldehyde | Ethylenediamine | K4[Fe(CN)6] (10 mol%) | < 2 min | 92% |

| 4-Nitrobenzaldehyde | Ethylenediamine | K4[Fe(CN)6] (10 mol%) | < 2 min | 98% |

| 4-Methoxybenzaldehyde | Ethylenediamine | K4[Fe(CN)6] (10 mol%) | < 2 min | 90% |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. nih.gov Unlike conventional heating, microwave irradiation couples directly with the molecules in the reaction mixture, leading to rapid and uniform heating. derpharmachemica.com This results in significantly reduced reaction times, often from hours to minutes, and frequently leads to higher product yields and cleaner reactions with fewer by-products. nih.gov

In the synthesis of 2-substituted 2-imidazolines, microwave irradiation has been successfully applied to the reaction of alkyl nitriles with ethylenediamine in the presence of carbon disulphide. derpharmachemica.com This protocol provides significantly higher yields and drastically reduces the reaction time compared to conventional thermal methods. derpharmachemica.comresearchgate.net The efficiency of MAOS makes it an invaluable and environmentally friendly technique in medicinal chemistry for the rapid generation of libraries of compounds, including indole imidazolines, for biological screening. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Imidazoline Synthesis

| Method | Reactants | Reaction Time | Yield (%) |

| Conventional Heating | Palm Fatty Acid + Diethylenetriamine | 8-10 hours | 75-80% |

| Microwave-Assisted | Palm Fatty Acid + Diethylenetriamine | 5-10 minutes | 89-91% |

| Conventional Heating | Alkyl Cyanide + Ethylenediamine | Several hours | Moderate |

| Microwave-Assisted | Alkyl Cyanide + Ethylenediamine | ~2.5 minutes | High |

Total Synthesis of Indole-Imidazoline-Containing Natural Products

The total synthesis of complex natural products is a significant challenge in organic chemistry that drives the development of new synthetic strategies and reactions. Indole-imidazoline alkaloids, many of which are derived from marine sponges, represent a class of structurally complex and biologically active molecules. mdpi.com Their total synthesis provides a definitive proof of their structure and allows for the generation of analogs for structure-activity relationship studies.

Retrosynthetic Analysis of Complex this compound Alkaloids

Retrosynthetic analysis is a technique used to deconstruct a complex target molecule into simpler, commercially available starting materials. This process reveals potential synthetic pathways and identifies key bond disconnections and strategic transformations. For complex dimeric pyrrole-imidazole alkaloids, which share structural similarities with indole-imidazoline alkaloids, this analysis is crucial. mdpi.com

A prominent example is the dimeric alkaloid sceptrin (B1680891), which is formally composed of two hymenidin (B1674120) subunits. mdpi.com A plausible biogenetic hypothesis, which often inspires synthetic strategy, suggests that sceptrin is formed via an enzyme-mediated [2+2]-cycloaddition of hymenidin. mdpi.com Therefore, a retrosynthetic analysis of sceptrin logically disconnects the central cyclobutane (B1203170) ring, leading back to two molecules of the monomeric alkaloid hymenidin. Hymenidin itself can be further deconstructed. The amide bond disconnection reveals a bromopyrrole carboxylic acid and an amino-imidazole fragment. This step-wise deconstruction simplifies a breathtakingly complex molecule into manageable synthetic precursors. mdpi.com

Another example is the retrosynthetic strategy for a highly substituted chiral imidazoline, which can be disconnected back to an α,β-diamino ester intermediate. nih.gov This intermediate, in turn, is envisioned to derive from an aza-Henry reaction between an imine and an α-nitro ester, highlighting a strategy to control stereochemistry early in the synthesis. nih.gov

Retrosynthetic Pathway for Sceptrin:

Sceptrin

Disconnection: [2+2] Cycloreversion

Two units of Hymenidin

Disconnection: Amide bond hydrolysis

2-Bromo-1H-pyrrole-4-carboxylic acid + Amino-imidazole moiety

Key Synthetic Transformations and Strategic Bond Formations

The forward synthesis of complex indole-imidazoline alkaloids relies on a series of key transformations to construct the core structure and install the required functional groups. These transformations are the practical execution of the plan devised during retrosynthetic analysis.

In the synthesis of pyrrole-imidazole alkaloids, several strategic bond formations are consistently employed. mdpi.com

Amide Bond Formation: The coupling of the pyrrole carboxylic acid fragment with the amino-imidazole fragment is a fundamental step in assembling monomers like hymenidin.

[2+2] Cycloaddition: In the synthesis of sceptrin, the key strategic step is the dimerization of the hymenidin precursor. This transformation, mimicking the proposed biosynthetic pathway, forms the critical cyclobutane core of the molecule. mdpi.com

Stille Coupling: For other related alkaloids like Nagelamide D, a fluoride-mediated Stille reaction has been used as a key C-C bond-forming reaction to couple two complex fragments, demonstrating the utility of transition-metal-catalyzed cross-coupling reactions in natural product synthesis. mdpi.com

Aza-Henry Reaction: For the enantioselective synthesis of substituted imidazolines, a key transformation can be a catalytic, anti-selective aza-Henry reaction to set the crucial stereocenters of the diamino backbone before the final cyclization to form the imidazoline ring. nih.gov

These strategic transformations are essential for the efficient and often stereocontrolled construction of these intricate natural products.

Table 3: Key Synthetic Transformations in Indole-Imidazoline Alkaloid Synthesis

| Transformation | Purpose | Example Alkaloid Context |

| Amide Coupling | Linking pyrrole/indole and imidazole (B134444) fragments | Hymenidin |

| [2+2] Cycloaddition | Dimerization to form a cyclobutane core | Sceptrin |

| Stille Coupling | Carbon-carbon bond formation between complex intermediates | Nagelamide D |

| Aza-Henry Reaction | Stereoselective formation of a diamine precursor | Chiral Substituted Imidazolines |

Structural Diversification and Derivatization of Indole Imidazolines

Modifications of the Indole (B1671886) Ring System in Indole Imidazoline (B1206853) Architectures

The reactivity of the indole ring towards electrophilic substitution is highest at the C3 position, followed by the C2, and then positions on the benzene (B151609) ring (C4-C7). nih.govacs.orgbhu.ac.in

C2 and C3 Positions: The C2 and C3 positions of the indole ring are highly nucleophilic and prone to electrophilic attack. nih.govacs.org Substitution at these positions can be achieved through various synthetic methods. For instance, C2-substituted indoles have been shown to reduce enantioselectivity or yield in certain catalytic reactions. nih.govacs.org Conversely, C3-substituted indoles can be compatible with certain reactions, albeit sometimes with moderate yields. nih.govacs.org In some cases, if the C3 position is already occupied, electrophilic substitution can occur at the C2 position. bhu.ac.in

C4-C7 Positions: Functionalization of the benzene portion of the indole ring (C4-C7) often requires more specific strategies, such as the use of directing groups or transition metal catalysts. nih.govacs.org

Substituents at the C4 and C7 positions can sometimes be detrimental to asymmetric induction in certain reactions, leading to lower enantioselectivities. nih.govacs.org However, C4-substituted indoles have also been shown to be compatible with certain reactions, yielding products in high yields and enantioselectivities under modified conditions. nih.govacs.org The introduction of a directing group at C4 can facilitate regioselective alkylation at the C7 position. nih.gov

Indoles with electron-donating groups at the C5 position have been observed to decrease either the enantioselectivity or the yield of some reactions. nih.govacs.org Conversely, diverse substituents at the C5-C7 positions have been shown to be well-tolerated in other synthetic approaches. acs.org

Substituents at the C6 and C7 positions, regardless of their electronic nature, have been shown to react smoothly in certain catalytic reactions, affording products in high yields and excellent enantioselectivities. nih.govacs.org

Annulation strategies involve the construction of a new ring fused to the indole core, leading to more complex polycyclic structures. These strategies are valuable for creating structural diversity. rsc.org Various methods, including transition-metal-free approaches, have been developed for the construction of the indole core itself, which can then be further modified. rsc.org

One notable strategy is the Larock indole synthesis, a palladium-catalyzed heteroannulation of 2-iodoanilines and substituted alkynes, which provides a regioselective route to 2,3-disubstituted indoles. ub.edu This method has been utilized in the synthesis of complex natural products. ub.edu Another approach involves the visible-light-induced dearomative annulation of indoles to construct fused and spiro indolines stereoselectively. acs.org This method allows for the creation of complex cyclic scaffolds with multiple stereocenters. acs.org

Furthermore, spiro-indolones, which feature a spirocycle fused at the C2 or C3 position of an oxindole (B195798) moiety, represent another class of structurally diverse indole derivatives. rsc.org These can be synthesized through cycloaddition reactions, for example, between isatin-3-imines and pyridinium (B92312) or isoquinolinium salts to yield spiro(2-oxindolo) imidazolines. rsc.org

Modifications of the Imidazoline Ring System in Indole Imidazoline Architectures

The imidazoline ring also presents several opportunities for structural modification, which can be used to modulate the physicochemical and pharmacological properties of the parent compound. researchgate.net

Substitutions on the nitrogen and carbon atoms of the imidazoline ring are crucial for fine-tuning the electronic and steric properties of the molecule. researchgate.net

Nitrogen Atoms: The nitrogen atoms of the imidazoline ring are key sites for substitution. N-substituted ethylenediamines can serve as precursors for 1-substituted-2-imidazolines. researchgate.net The substituent on the nitrogen atom provides an opportunity for tuning the electronic effect of the ligand in homogeneous catalysis. researchgate.net For instance, in certain indolin-2-yl imidazolines, increasing the size of the N-alkyl substituent led to α2-adrenergic antagonists without agonist activity. nih.gov

Carbon Atoms: The carbon atoms of the imidazoline ring can also be substituted. For example, the synthesis of cis- and trans-1,3-dimethylindolin-2-yl imidazolines demonstrated that the stereochemistry of substituents can dramatically alter the pharmacological profile, with the cis isomer acting as a potent α2-adrenergic agonist and the trans isomer as a moderately potent antagonist. nih.gov

Altering the saturation level of the five-membered heterocyclic ring provides access to imidazole (B134444) (aromatic) and imidazolidine (B613845) (fully saturated) analogues of indole imidazolines.

Imidazole Analogues: The conversion of an imidazoline to an imidazole ring introduces aromaticity. Studies comparing the biological activity of an imidazoline (efaroxan) and its corresponding imidazole analogue (KU14R) revealed that the imidazoline moiety was essential for the insulinotropic effect, even though both compounds could block KATP channels. nih.gov The imidazole analogue was less efficient at raising intracellular calcium concentrations. nih.gov The synthesis of 4-(imidazol-1-yl)indole derivatives has been achieved through a one-pot sequential dearomatization and silver-catalyzed cyclization/aromatization cascade. rsc.org

Imidazolidine Analogues: Imidazolidines are fully saturated five-membered rings containing two nitrogen atoms. rsc.org They can be synthesized through various methods, including the reaction of 2-vinylindoles with nitroalkenes catalyzed by a Ni(OTf)2/bis(imidazolidine)pyridine complex. nih.govacs.org A series of hybrid compounds containing an indole and an imidazolidin-2-one moiety linked by a direct C-C bond have been synthesized via an amidoalkylation one-pot reaction. mdpi.com

Linker Region Modifications and Bridged Systems in this compound Derivatives

Research has shown that creating hybrid molecules by combining two biologically active moieties, such as indole and imidazoline, can lead to new compounds with enhanced properties. researchgate.net For instance, the main skeleton of some derivatives consists of two subunits bridged by a methylene (B1212753) group. nih.gov In these structures, one fragment is a planar indole moiety, while the other can be a substituted imidazole. nih.gov

The nature of the substituent on the imidazole ring, which is connected via the linker, also influences the compound's properties. Studies on indole-imidazole derivatives have revealed that the presence of an electron-donating alkyl substituent in the imidazole ring can affect the compound's activity. nih.gov

Furthermore, the development of bridged systems introduces conformational rigidity to the molecule, which can lead to higher binding affinity and selectivity for a specific target. The synthesis of pyrazino[1,2-a]indoles, for example, involves creating a new ring that bridges the indole and another nitrogen-containing ring. mdpi.com These bridged structures offer diverse functionalization possibilities and have shown significant potential in medicinal chemistry. mdpi.com

One approach to creating such bridged systems is through intramolecular cyclization reactions. For instance, 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles can be transformed into pyrazinoindoles through cyclization. mdpi.com Another method involves the Pictet-Spengler reaction, which has been used to create a variety of complex heterocyclic compounds, including tetrahydro-pyrazinoindoles, with good yields. mdpi.com

Table 1: Examples of Linker Modifications in this compound Derivatives and their Reported Activities

| Compound Type | Linker/Bridge Description | Key Research Finding | Reference |

| Indole-imidazole derivatives | Methylene bridge | The main skeleton consists of two methylene-bridged subunits, one being a planar indole moiety and the other a 2-substituted imidazole. | nih.gov |

| Indole-imidazole hybrids | Direct linkage | The cytoprotective activity of indole-imidazole hybrids is closely related to their structure, with compounds having electron-donating groups on the imidazole ring showing better inhibition of AAPH-induced hemolysis. | mdpi.com |

| Pyrazino[1,2-a]indoles | Pyrazino ring bridge | The synthesis of variously substituted pyrazinoindoles with a saturated C-ring has been extensively studied due to their functional diversity and superior efficacy in medicinal chemistry. | mdpi.com |

| Tetrahydro-pyrazinoindoles | Pictet-Spengler reaction product | An Au(I)-catalyzed Pictet-Spengler reaction can be used to prepare a variety of complex heterocyclic compounds, including tetrahydro-pyrazinoindoles, in good yields. | mdpi.com |

Combinatorial Chemistry and Library Synthesis Approaches for Indole Imidazolines

Combinatorial chemistry has become a powerful tool for the rapid generation of large and diverse libraries of compounds, which is essential for identifying new therapeutic agents. chimia.ch This approach allows medicinal chemists to systematically explore the chemical space around a particular scaffold, such as this compound, to optimize its biological activity.

The synthesis of libraries of indole derivatives often employs solid-phase organic synthesis (SPOS), which facilitates the purification of intermediates and the automation of the synthesis process. chimia.ch A key strategy in combinatorial synthesis is to use a core scaffold that can be readily diversified at multiple positions. The indole nucleus is an attractive scaffold for combinatorial library synthesis due to its prevalence in natural products and its diverse biological activities. chimia.chrsc.org

One common approach involves the use of a "split-and-pool" strategy, where a solid support is divided into multiple portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process allows for the exponential generation of a large number of unique compounds.

For the synthesis of this compound libraries, a common strategy is to first construct the indole or imidazoline core on a solid support and then introduce the other heterocyclic ring through a coupling reaction. For example, a library of imidazoline-aminophenol ligands was synthesized on solid supports. nih.gov In this case, chiral chloromethylimidazolines were immobilized on a resin, followed by nucleophilic substitution and reductive alkylation to generate a series of ligands. nih.gov

Another approach is the synthesis of libraries of 2-acyl-3-amino-indoles, which can be accessed through a one-pot reaction sequence. nih.gov These intermediates can then be further reacted with various reagents to generate a diverse library of indole derivatives. nih.gov The use of solution-phase synthesis in parallel can also be employed to generate libraries of compounds, which can then be purified by techniques such as high-performance liquid chromatography (HPLC).

Table 2: Approaches for Combinatorial Library Synthesis of Indole Imidazolines

| Synthesis Strategy | Description | Example Application | Reference |

| Solid-Phase Organic Synthesis (SPOS) | A chiral chloromethylimidazoline was immobilized on a polystyrylsulfonyl chloride resin, followed by nucleophilic substitution and reductive alkylation to generate a library of imidazoline-aminophenol ligands. | Synthesis of a library of chiral imidazoline-aminophenol ligands. | nih.gov |

| One-Pot Reaction Sequence | 2-Acyl-3-amino-indoles were synthesized by treating intermediates with bases in a one-pot reaction. | Synthesis of two libraries of indole derivatives. | nih.gov |

| Solution-Phase Parallel Synthesis | A library of polyenes based on a natural product was synthesized in solution and evaluated for biological activity. | Generation of a 72-member vitamin D3 combinatorial library. | scielo.br |

| Natural Product Derivatization | The Rauwolfia indole alkaloids yohimbine (B192690) and rauwolscine (B89727) were derivatized to create a library of compounds with potential therapeutic activity. | Derivatization of indole alkaloids for library synthesis. | scielo.br |

Mechanistic Insights into Indole Imidazoline Target Interactions

Molecular Recognition and Binding Mode Analysis of Indole (B1671886) Imidazoline (B1206853) Ligands

The initial step in the action of any ligand is its recognition and binding to a biological target. For indole imidazoline derivatives, this process is governed by a combination of non-covalent interactions that dictate the stability and specificity of the resulting protein-ligand complex.

The binding of this compound ligands to their protein targets is a multifaceted process driven by a variety of intermolecular forces. The unique chemical architecture of these compounds, featuring both a hydrogen-bonding capable imidazoline ring and a hydrophobic, aromatic indole system, allows for a diverse range of interactions.

Hydrogen Bonding: The nitrogen atoms within the imidazoline ring are capable of acting as both hydrogen bond donors and acceptors, forming critical connections with amino acid residues in the binding pocket. These interactions are fundamental for the orientation and stabilization of the ligand within the target protein.

Hydrophobic Interactions: The indole nucleus, being largely nonpolar, readily engages in hydrophobic interactions with nonpolar amino acid side chains such as leucine, isoleucine, and valine. These interactions are a primary driving force for the binding of the ligand, effectively removing it from the aqueous environment and sequestering it within the protein's hydrophobic core.

π-Stacking and π-Cation Interactions: The aromatic indole ring system is well-suited for π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. In these interactions, the electron-rich π systems of the aromatic rings align, contributing significantly to the binding affinity. Additionally, the positively charged imidazoline ring can participate in π-cation interactions with the same aromatic residues, further anchoring the ligand in the binding site.

The specific location on a protein where a ligand binds is known as the binding pocket or binding site. For indole imidazolines, these sites are often located on enzymes and receptors that play key roles in cellular signaling and metabolism.

One of the most significant findings in the study of indole imidazolines is their interaction with I2-imidazoline binding sites, which have been identified as allosteric binding sites on monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. nih.gov Allosteric sites are distinct from the enzyme's active site (the orthosteric site) where the substrate binds. Ligands that bind to allosteric sites can modulate the enzyme's activity without directly competing with the substrate. nih.gov

This allosteric interaction is a key aspect of the mechanism of action for many this compound compounds. By binding to this "other site," they can induce conformational changes in the enzyme that alter its catalytic efficiency. The characterization of these allosteric pockets is an active area of research, as targeting them can offer greater selectivity and a more nuanced modulation of enzyme activity compared to traditional active-site inhibitors. Research has shown that the imidazoline-binding domain on MAO-B and the site involved in enzyme inhibition are distinct. nih.gov

Enzyme Inhibition Mechanisms by Indole Imidazolines

Indole imidazolines have been shown to be effective inhibitors of monoamine oxidases (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters like serotonin and dopamine. wikipedia.orgwikipedia.org The inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters in the brain, which is a key mechanism in the treatment of depression and neurodegenerative diseases. wikipedia.orgwikipedia.org

Enzyme inhibition can be broadly classified as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be readily displaced, allowing the enzyme to regain its function. nih.gov Irreversible inhibitors, in contrast, typically form covalent bonds with the enzyme, leading to a permanent loss of activity. nih.govmdpi.com

Studies on the interaction of imidazol(ine)/guanidine drugs with MAO have indicated that these interactions are reversible. nih.govnih.gov For instance, kinetic analyses of MAO-A inhibition by these drugs revealed competitive interactions, a form of reversible inhibition. nih.govnih.gov

The potency and mechanism of enzyme inhibitors are characterized by kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a more potent inhibitor.

Kinetic studies have revealed that the mechanism of MAO inhibition by imidazoline-related compounds can differ between the two isoforms of the enzyme. Inhibition of MAO-A is often competitive, meaning the inhibitor directly competes with the substrate for binding to the active site. nih.govnih.gov In contrast, the inhibition of MAO-B is typically of a mixed type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic rate. nih.govnih.gov

The this compound compound BU99008 has been extensively studied as a selective ligand for I2-imidazoline binding sites. It exhibits a high affinity for these sites, with Ki values in the low nanomolar range. mdpi.com For example, displacement studies using another I2BS ligand yielded a Ki of 1.4 ± 0.6 nM for BU99008. mdpi.com Importantly, this compound shows selectivity for I2BS over MAO-B in preclinical studies, although there might be a minor binding component associated with MAO in some species. snmjournals.orgsnmjournals.org

Table 1: Binding Affinity of Selected Imidazoline Ligands

| Compound | Target | Affinity (Ki/IC50) | Notes |

|---|---|---|---|

| BU99008 | I2-Imidazoline Binding Site | Ki = 1.4 ± 0.6 nM mdpi.com | High affinity and selective ligand. |

| Idazoxan | MAO-A | IC50 = 280 µM nih.govnih.gov | Full but low-potency inhibitor. |

| Idazoxan | MAO-B | IC50 = 624 µM nih.govnih.gov | Full but low-potency inhibitor. |

| Cirazoline | MAO-A | IC50 = 4-11 µM nih.govnih.gov | Moderate inhibitor. |

| Clonidine | MAO-A | IC50 = 700 µM nih.govnih.gov | Very low potency inhibitor. |

Receptor Modulation Mechanisms by Indole Imidazolines

In addition to enzyme inhibition, indole imidazolines can exert their effects by modulating the activity of specific receptors. Imidazoline receptors, in particular, are a key target. These receptors are classified into at least three subtypes: I1, I2, and I3. wikipedia.org

I1-Imidazoline Receptors: The I1 receptor is implicated in the central regulation of blood pressure. wikipedia.org It is believed to be a G protein-coupled receptor (GPCR), though its signaling pathways are distinct from typical GPCRs. wikipedia.orgsci-hub.box Activation of the I1 receptor is coupled to choline (B1196258) phospholipid hydrolysis, leading to the generation of second messengers like diacylglyceride (B12379688) and arachidonic acid. nih.gov It is not linked to the more common pathways involving adenylyl or guanylyl cyclases. nih.gov This signaling cascade suggests that I1 receptors may belong to the neurocytokine receptor family. wikipedia.orgnih.gov

I2-Imidazoline Receptors: As discussed previously, the I2 receptors are predominantly recognized as allosteric binding sites on MAO-A and MAO-B. nih.gov Therefore, the modulation of these "receptors" is intrinsically linked to the allosteric inhibition of MAO activity. Ligands binding to these sites can influence the enzyme's function, which in turn affects neurotransmitter levels. This mechanism is particularly relevant for pain modulation. nih.gov

I3-Imidazoline Receptors: The I3 receptor is involved in the regulation of insulin secretion from pancreatic beta cells, although this subtype is the least characterized. wikipedia.org

The interaction of indole imidazolines with these receptors can either activate (agonism) or block (antagonism) the receptor's downstream signaling pathways. This modulation of receptor activity provides another layer of complexity to the pharmacological profile of these compounds, allowing them to influence a wide range of physiological processes.

Agonism and Antagonism at Specific Receptors

This compound compounds exhibit a complex pharmacological profile through their interaction with multiple receptor systems, primarily imidazoline receptors (I-receptors) and α-adrenergic receptors (α-ARs). Their activity as agonists or antagonists at these sites is crucial to their therapeutic effects.

There are three principal classes of imidazoline receptors: I₁, I₂, and I₃. wikipedia.org The I₁ receptor is involved in the central inhibition of the sympathetic nervous system, leading to a reduction in blood pressure. wikipedia.orgnih.gov The I₂ receptor is associated with various functions, including pain modulation, neuroprotection, and psychiatric conditions, and is considered an allosteric binding site on monoamine oxidase. wikipedia.orgnih.govnih.gov The I₃ receptor's primary role is in the regulation of insulin secretion from pancreatic β-cells. wikipedia.orgnih.gov

Many imidazoline-like drugs, such as clonidine, interact not only with I-receptors but also with α₂-adrenergic receptors. nih.gov The α₂-ARs are G-protein-coupled receptors subdivided into α₂ₐ, α₂ₙ, and α₂₋ subtypes; the α₂ₐ-subtype, for example, mediates hypotension and sedation. nih.gov The dual affinity of these compounds can lead to a range of physiological effects. Selective I₁-agonists are sought after as antihypertensives because they may offer a better side-effect profile compared to non-selective α₂-AR agonists. nih.gov

Specific compounds demonstrate distinct receptor affinities and actions. For instance, rilmenidine and moxonidine are known selective agonists for the I₁ imidazoline receptor. targetmol.comnih.gov Conversely, idazoxan acts as a potent antagonist for both α₂-adrenergic and I₂ imidazoline receptors, while efaroxan is a selective I₁ imidazoline receptor antagonist. patsnap.commedchemexpress.com

| Compound | Receptor Target(s) | Activity | Primary Associated Function |

|---|---|---|---|

| Clonidine | I₁ Imidazoline, α₂-Adrenergic | Agonist | Antihypertensive wikipedia.orgnih.gov |

| Moxonidine | I₁ Imidazoline | Selective Agonist | Antihypertensive targetmol.comnih.gov |

| Rilmenidine | I₁ Imidazoline | Selective Agonist | Antihypertensive nih.govmedchemexpress.com |

| Idazoxan | I₂ Imidazoline, α₂-Adrenergic | Antagonist | Pain Modulation, Neuroprotection Research wikipedia.orgpatsnap.commedchemexpress.com |

| Efaroxan | I₁ Imidazoline | Selective Antagonist | Cardiovascular Research medchemexpress.com |

| Agmatine | I₁ Imidazoline | Endogenous Agonist | Neuromodulation nih.govtargetmol.com |

Modulatory Effects on Receptor Signaling Pathways

The interaction of this compound compounds with their target receptors initiates distinct intracellular signaling cascades. The pathways engaged by I₁ receptors are notably different from those associated with classic G-protein-coupled receptors like the α₂-adrenoceptors.

Activation of the I₁-imidazoline receptor does not couple to conventional pathways such as the activation or inhibition of adenylyl or guanylyl cyclases, nor does it stimulate inositol phospholipid hydrolysis or induce rapid calcium fluxes. nih.gov Instead, the I₁ receptor is coupled to phosphatidylcholine-selective phospholipase C (PC-PLC). This engagement triggers the hydrolysis of phosphatidylcholine, leading to the generation of second messengers like diacylglyceride (DAG), arachidonic acid, and its eicosanoid metabolites. nih.gov Additional cellular responses linked to I₁ receptor activation include the inhibition of the Na+/H+ exchanger and the induction of genes for catecholamine synthetic enzymes. wikipedia.orgnih.gov The signaling pathways associated with the I₁-imidazoline receptor share similarities with those of the interleukin family, suggesting that I₁-receptors may be part of the neurocytokine receptor family. wikipedia.orgnih.gov

In contrast, the I₂ receptor is not G-protein coupled but is located on the outer mitochondrial membrane, where it functions as an allosteric modulatory site on monoamine oxidase-A and -B (MAO-A and MAO-B). nih.gov Ligands binding to the I₂ site can therefore modulate the activity of MAO, an enzyme critical for the degradation of neurotransmitters.

DNA/RNA Interaction Studies of this compound Compounds (e.g., DNA gyrase inhibition)

Indole-containing compounds have been investigated for their ability to interact with nucleic acids, with a significant focus on the inhibition of bacterial DNA gyrase. nih.gov DNA gyrase is a type IIA topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. mdpi.com This makes it a validated target for antibiotics. mdpi.comnih.gov

Inhibition of DNA gyrase can occur through two primary mechanisms: competitive inhibition, which involves blocking the ATP- or DNA-binding sites, and poisoning, where the inhibitor stabilizes the enzyme-DNA cleavage complex, leading to irreversible double-strand breaks and cell death. mdpi.com Fluoroquinolones are a well-known class of gyrase poisons. nih.gov

Research has shown that indole itself can stimulate the formation of Escherichia coli persisters against quinolone antibiotics that target the GyrA subunit of DNA gyrase. nih.gov Furthermore, computational docking studies predict that indole can bind to the ATP binding site of the GyrB subunit. nih.gov This suggests that indole derivatives could act as competitive inhibitors by interfering with the energy-providing ATP hydrolysis step of the gyrase catalytic cycle. The development of novel inhibitors targeting DNA gyrase is a critical area of research due to rising antibiotic resistance. nih.gov

Intercalation and Groove Binding Mechanisms

The non-covalent interaction of small molecules like indole imidazolines with DNA typically occurs through two main modes: intercalation or groove binding. researchgate.net

Intercalation involves the insertion of a planar, aromatic molecule between adjacent base pairs of the DNA double helix. researchgate.net This process requires the unwinding of the helix to create space, leading to a lengthening and stiffening of the DNA strand.

Studies on related heteroaromatic compounds suggest that the specific mode of interaction depends on the molecule's structure. For pyrazoline-indole based metal complexes, molecular docking and viscosity measurements indicated that groove binding is the most probable mode of interaction with DNA. researchgate.netnih.gov The ability of indole-containing ligands to occupy the minor groove can interfere with the binding of DNA-processing proteins, such as RecA and deoxyribonuclease I, which also interact with the minor groove. nih.govduke.edu

Conformational Changes Induced in Nucleic Acids

The binding of indole-based compounds to nucleic acids is not a passive event; it can induce significant conformational changes in the DNA or RNA structure. biorxiv.org The canonical structure of DNA is the right-handed double helix known as B-DNA. However, under certain conditions, DNA can adopt other conformations, such as the left-handed Z-DNA.

Recent studies using indole-tagged pyrimidine and purine nucleosides have demonstrated that these modifications can induce a transition from the B-form to a Z-like left-handed conformation under physiological salt conditions. biorxiv.org The extent of this conformational change is highly dependent on the nature of the linker connecting the indole moiety to the nucleotide. Flexible linkers (e.g., propyl linkers) were found to be more effective at inducing this B-to-Z transition compared to rigid linkers. biorxiv.org A high density of these modifications can even shift an entire DNA duplex into a Z-like conformation. biorxiv.org The ability to induce such profound structural changes highlights a mechanism by which these compounds can modulate biological processes, as non-canonical DNA structures are known to play roles in cellular regulation. biorxiv.orgillinois.edunih.gov

Structure-Activity Relationship (SAR) Principles for Indole Imidazolines at the Molecular Level

The biological activity of this compound compounds is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency, selectivity, and other pharmacological properties by systematically modifying the molecular scaffold. researchgate.net

Analysis of various indole and imidazole (B134444) derivatives has revealed several key principles:

The Core Scaffold: The indole and imidazoline heterocyclic cores are fundamental for activity. The relative orientation and linkage of these rings can significantly alter the molecule's shape and its ability to fit into a target's binding site. nih.govfrontiersin.org

Influence of Substituents: The nature and position of substituents on the core rings are critical. For instance, in a series of imidazothiazole derivatives acting as IDO1 inhibitors, substitutions on a phenyl ring were essential for creating interactions with key amino acid residues like Phe226 (via π-π interaction) and Arg231 (via electrostatic interaction). nih.gov Electron-withdrawing groups can enhance the anti-inflammatory activity of some imidazole derivatives. researchgate.net

Lipophilicity: This property, often quantified as ClogP, is a significant factor in antimicrobial activity. Studies on indole diketopiperazine alkaloids showed a strong correlation between their antimicrobial efficacy and their lipophilicity, with highly active compounds generally possessing lower ClogP values. frontiersin.org

Stereochemistry and Linkage: The three-dimensional arrangement of atoms is vital. In a series of bisindole compounds, the linkage points between the indole rings (e.g., 6–6′ vs. 5–6′ or 5–5′) had a profound impact on activity, with the 6–6′ linkage being optimal for HIV-1 fusion inhibition. nih.gov Similarly, the synthesis of indole-based compounds often involves creating specific isomers to maximize target engagement. acs.org

| Structural Feature | Influence on Activity | Example Compound Class / Target | Reference |

|---|---|---|---|

| Core Heterocyclic Skeleton | Essential for establishing primary binding interactions. | Indole diketopiperazines (Antimicrobial) | frontiersin.org |

| Substituents on Aromatic Rings | Modulate electronic properties, create specific interactions (H-bonds, π-π stacking), and alter lipophilicity. | Imidazothiazoles (IDO1 inhibition) | nih.gov |

| Lipophilicity (ClogP) | Affects membrane permeability and target engagement; optimal range exists for activity. | Indole diketopiperazines (Antimicrobial) | frontiersin.org |

| Linkage Position | Determines overall molecular shape and orientation in the binding pocket. | Bisindoles (HIV-1 fusion inhibition) | nih.gov |

| Functional Groups (e.g., F, Cl, Br, OMe) | Fine-tunes binding affinity and selectivity. | Imidazole-coumarin conjugates (Anti-HCV) | mdpi.com |

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these features is a cornerstone of rational drug design. mdpi.com For this compound derivatives, key pharmacophoric features often include a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings arranged in a specific three-dimensional geometry. researchgate.net

For example, in the design of novel TASK-3 potassium channel blockers, a three-point pharmacophore model was established. This model consists of two hydrogen-bond acceptor sites (A1, A2) and one aromatic ring feature (R). mdpi.com Compounds designed to fit this model, such as 5-(indol-2-yl)pyrazolo[3,4-b]pyridines, showed that the aromatic indole moiety orients toward key residues in the transmembrane segments, while hydrogen-bond accepting nitrogen atoms interact with residues at the bottom of the channel's selectivity filter. mdpi.com

Similarly, for imidazothiazole-based IDO1 inhibitors, the key pharmacophoric features include a group capable of interacting with the heme iron, an aromatic ring for π-π stacking with Phe226, and a functional group positioned to form an electrostatic interaction with Arg231. nih.gov The precise spatial arrangement and electronic character of these features are what confer potency and selectivity to the inhibitors.

Conformational Analysis and its Impact on Binding

The three-dimensional structure, or conformation, of an this compound ligand is a critical determinant of its binding affinity and selectivity for a biological target. The flexibility of the molecule allows it to adopt various spatial arrangements, but typically only a specific conformation, often referred to as the bioactive conformation, is suitable for optimal interaction with the binding site of a receptor or enzyme.

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are employed to analyze the potential energy surfaces of these molecules and identify stable, low-energy conformers. nih.govnih.gov For a series of imidazoline ligands, it has been shown that multiple conformers can exist in low-energy states, suggesting that several shapes of the molecule could be present and available to interact with a receptor. lew.ro The ease with which a molecule can transition between these conformations, indicated by low rotational energy barriers (e.g., less than 3 kcal/mol), is also crucial for allowing the ligand to adapt its shape to fit the binding pocket. lew.ro

The specific substituent on the indole nucleus can profoundly influence which conformation is preferred and, consequently, the binding mode. For certain indole derivatives targeting the benzodiazepine receptor, two distinct binding modes have been proposed, dictated by the substituent at the 5-position of the indole ring. This leads to different families of ligands, each with unique structure-affinity relationships.

One binding mode may require a staggered or extended conformation of the molecule's side chain, while an alternative binding mode is compatible with a folded conformation. mdpi.com The structural rigidity of the ligand can also play a role; a more rigid structure may help stabilize the active conformation of the receptor itself, thereby influencing efficacy. mdpi.com Furthermore, properties such as hydrophobicity can significantly impact the affinity of imidazoline-containing drugs for their receptors. nih.gov

| Binding Feature | Binding Mode A | Binding Mode B |

|---|---|---|

| Favored Substituents | 5-Cl or 5-NO₂ Indole Derivatives | 5-H Indole Derivatives |

| Required Side Chain Conformation | Staggered / Extended | Folded |

| Key Hydrogen Bond Interaction (Indole NH) | Donates H-bond to A₂ site | Donates H-bond to S₁ site |

| Lipophilic Pocket Interactions | - CH₂ fills L₁ pocket

| - Pyrrole (B145914) moiety fills L₁ pocket

|

| Steric Constraints | Compatible with larger substituents at indole 5-position | Sterically hindered at S₂ site, accommodating only hydrogen at indole 5-position |

Isosteric Replacements and Their Mechanistic Implications

Isosteric replacement, a fundamental strategy in medicinal chemistry, involves substituting one atom or group of atoms in a lead compound with another that possesses similar physical or chemical properties. ufrj.brresearchgate.netscispace.com This molecular modification is used to modulate a compound's pharmacodynamic and pharmacokinetic properties, such as affinity, selectivity, and metabolic stability. ufrj.brnih.govu-tokyo.ac.jp

In the context of this compound scaffolds, isosteric replacements can have profound mechanistic implications by altering key interactions with the target protein. The thoughtful deployment of a bioisostere can probe the effects of steric size, electronic properties, pKa, and hydrogen bonding capacity on the biological response. nih.gov

A notable example involves the replacement of an amide functional group with an ester. In a study of indol-3-ylglyoxylyl derivatives, the amide NH group was replaced by an ester oxygen atom. nih.gov This isosteric swap resulted in lower binding affinity for the benzodiazepine receptor, demonstrating that the amide NH group was mechanistically crucial for favorable interactions at the receptor site, likely acting as a hydrogen bond donor. nih.gov

Conversely, bioisosteric replacements can also enhance activity. In the development of novel activators for the endopeptidase neurolysin, an amide bond was replaced with an imidazole ring. nih.gov This modification not only created a new lead scaffold but also led to compounds with improved potency and metabolic stability in plasma and brain homogenates, indicating a successful alteration of the molecule's pharmacokinetic profile without sacrificing, and in some cases enhancing, its desired biological activity. nih.gov

The replacement of entire heterocyclic rings is another powerful application of this strategy. For instance, replacing the imidazole ring in a histamine H2 agonist with other 5- and 6-membered heterocycles generally resulted in reduced potency and efficacy. cambridgemedchemconsulting.com However, the 1H-1,2,4-triazol-3-yl ring proved to be a successful bioisostere, yielding compounds that retained agonist activity. cambridgemedchemconsulting.com These examples underscore that even subtle changes in the electronic and structural properties of a pharmacophore, as achieved through isosteric replacement, can significantly alter the mechanism of ligand-target recognition and subsequent biological effect.

| Original Scaffold/Group | Isosteric Replacement | Target/Application | Mechanistic Implication/Outcome | Reference |

|---|---|---|---|---|

| Amide (-CONH-) | Ester (-COO-) | Benzodiazepine Receptor | Reduced binding affinity, indicating the amide NH is critical for receptor interaction. | nih.gov |

| Amide Bond | Imidazole Ring | Endopeptidase Neurolysin | Enhanced potency and metabolic stability, creating a new lead scaffold. | nih.gov |

| Imidazole Ring | 1H-1,2,4-triazol-3-yl Ring | Histamine H₂ Receptor | Replacement resulted in compounds that retained partial to full agonist activity. | cambridgemedchemconsulting.com |

| Indole 7-position Carbon | 7-aza (Nitrogen) | Cdc7 Kinase Inhibitors | Dramatically improved affinity, suggested to be due to favorable conformational preferences. | cambridgemedchemconsulting.com |

Computational and Theoretical Studies of Indole Imidazolines

Quantum Chemical Calculations for Indole (B1671886) Imidazoline (B1206853) Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of indole imidazoline molecules. researchgate.net These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial determinants of its stability, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule governs its chemical behavior. Quantum chemical methods are used to calculate key descriptors that predict the reactivity of indole imidazolines. ufms.br These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of chemical reactivity and stability. researchgate.netrsc.org

Table 1: Key Quantum Chemical Parameters for Reactivity Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Egap (LUMO-HOMO) | Energy difference between LUMO and HOMO | Correlates with chemical stability and reactivity. researchgate.net |

| Fukui Indices (f+, f-) | Local reactivity descriptor | Identifies sites for nucleophilic (f+) and electrophilic (f-) attack. researchgate.net |

| MEP Map | Molecular Electrostatic Potential Map | Visualizes charge distribution, predicting sites for non-covalent interactions. ufms.br |

Theoretical calculations are highly effective in predicting the spectroscopic properties of this compound derivatives, aiding in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is commonly employed to predict UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. researchgate.net These predictions can help assign the observed absorption bands to specific electronic transitions within the molecule, such as π→π⁎ and n→π⁎ transitions. researchgate.net

Similarly, quantum chemical methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecular environment, theoretical spectra can be generated. Comparing these predicted spectra with experimental ones is invaluable for confirming the chemical structure and stereochemistry of newly synthesized this compound compounds. nih.govajchem-a.com Infrared (IR) vibrational frequencies can also be computed to help assign bands in experimental FT-IR spectra, providing further structural confirmation. nih.gov

Table 2: Application of Theoretical Calculations in Spectroscopy

| Spectroscopic Technique | Predicted Parameters | Computational Method | Purpose |

|---|---|---|---|

| UV-Vis Spectroscopy | Absorption maxima (λmax), Oscillator strengths | TD-DFT | Assigning electronic transitions. researchgate.net |

| NMR Spectroscopy | Chemical shifts (δ) for ¹H and ¹³C | GIAO, CSGT | Structure verification and elucidation. nih.gov |

| FT-IR Spectroscopy | Vibrational frequencies (cm⁻¹) | DFT | Assigning vibrational modes. nih.gov |

Molecular Docking and Virtual Screening for this compound Ligands

Molecular docking and virtual screening are powerful computational techniques used to explore the interactions between small molecules like indole imidazolines and biological macromolecule targets, typically proteins. nih.gov These methods are central to modern drug discovery, enabling the rapid and cost-effective identification of potential lead compounds. mdpi.com

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it forms a complex with a receptor. biorxiv.org Docking algorithms systematically sample various conformations of the this compound ligand within the target's binding site and use a scoring function to estimate the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol). ajchem-a.comfrontiersin.org

Successful docking studies can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the this compound derivative and specific amino acid residues in the target protein. ajchem-a.com For example, studies have shown indole derivatives forming hydrogen bonds with residues like ARG120 and TYR355 in the COX-2 enzyme's active site. ajchem-a.com The accuracy of the docking protocol is often validated by "redocking" a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. nih.gov These predictions provide a structural basis for the observed biological activity and guide the rational design of more potent and selective inhibitors. researchgate.net

Virtual screening (VS) involves the computational screening of large libraries of compounds to identify molecules that are likely to bind to a specific biological target. ebi.ac.uk This process can be broadly categorized into two main approaches: structure-based and ligand-based screening. mdpi.com

Structure-Based Virtual Screening (SBVS) relies on the known three-dimensional structure of the target protein. mdpi.com In this approach, molecular docking is used to "fit" candidate molecules from a database into the target's binding site, and compounds are ranked based on their predicted binding affinity or docking score. nih.govfrontiersin.org This method is particularly effective for discovering novel scaffolds that are sterically and electronically complementary to the target site. researchgate.net

Ligand-Based Virtual Screening (LBVS) is employed when the 3D structure of the target is unknown, but a set of molecules with known activity is available. mdpi.com This strategy is based on the principle that structurally similar molecules are likely to have similar biological activities. Methods include pharmacophore modeling, where a 3D arrangement of essential chemical features required for activity is defined and used as a query to search compound databases. mdpi.comnih.gov Another common LBVS technique is 2D or 3D similarity searching, which identifies molecules in a database that are structurally similar to a known active compound. ebi.ac.uk Often, a combination or "cascade" approach, using both ligand- and structure-based methods, is employed to enhance the efficiency and accuracy of the screening process. frontiersin.org

Molecular Dynamics Simulations of this compound Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic perspective. frontiersin.org MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This technique allows researchers to observe the conformational changes, stability, and thermodynamics of an this compound ligand bound to its receptor in a simulated physiological environment (e.g., in water). electrochemsci.org

MD simulations are used to assess the stability of the binding pose predicted by docking. frontiersin.org By running a simulation for several nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. nih.gov The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often calculated to quantify this stability. nih.gov

Furthermore, MD simulations can provide detailed insights into the energetics of binding. Techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the simulation trajectory to calculate the binding free energy, offering a more refined estimate of binding affinity than docking scores alone. mdpi.com These simulations can also reveal the crucial role of water molecules in mediating protein-ligand interactions and highlight subtle conformational adjustments in the protein upon ligand binding, providing a comprehensive understanding of the molecular recognition process. sns.itnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Imidazolidinone |

| Meloxicam |

| Ibuprofen |

| Ampicillin |

| Methaqualone |

| Etaqualone |

| Mecloqualone |

| Mebroqualone |

| Rilmenidine |

| Moxonidine |

| Efaroxan |

| Clonidine |

| Butoconazole |

| Cinnarizine |

| Meclizine |

Conformational Sampling and Stability Analysis

Understanding the three-dimensional structure and conformational flexibility of indole imidazolines is fundamental to elucidating their mechanism of action. Computational techniques are employed to explore the potential energy surface of these molecules to identify stable conformations and the energy barriers between them.

Conformational Sampling: Various computational methods are utilized to sample the conformational space of this compound derivatives. These methods can range from systematic searches for molecules with a limited number of rotatable bonds to more sophisticated stochastic and molecular dynamics approaches for larger, more flexible structures. For instance, a study on tropane-3-spiro-4'(5')-imidazolines used ¹H and ¹³C NMR spectroscopy, complemented by X-ray diffraction, to determine the preferred conformation in solution and in the solid state. nih.gov The findings revealed that the pyrrolidine (B122466) and piperidine (B6355638) rings adopt specific envelope and distorted chair conformations, respectively. nih.gov